- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatinSynthetic Communications, 2000, 30(12), 2143-2159,
Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)

96551-22-3 structure
상품 이름:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
CAS 번호:96551-22-3
MF:C14H17NO3
메가와트:247.289684057236
MDL:MFCD05864717
CID:803502
PubChem ID:11075767
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
- 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
- 1-Boc-3-Hydroxymethylindole
- 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
- N-Boc-3-(hydroxymethyl)indole
- 1-Boc-3-hydroxymethyl-indole
- 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 1-N-Boc-indole-3-methanol
- OOVPQKQFSDFRFA-UHFFFAOYSA-N
- BCP26926
- 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)
- N-Boc-1H-indole-3-methanol
- 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole
- SY015985
- MFCD05864717
- 11Z-0700
- 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole
- ALBB-016769
- F2158-2280
- SCHEMBL1520892
- 1-N-Boc-3-(Hydroxymethyl)-1H-Indole
- 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
- J-524490
- 96551-22-3
- DB-025981
- SB40328
- DTXSID80454365
- CS-W005763
- AB1294
- AKOS005069607
- t-butyl 3-(hydroxymethyl)-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864717
- 인치: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
- InChIKey: OOVPQKQFSDFRFA-UHFFFAOYSA-N
- 미소: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C
계산된 속성
- 정밀분자량: 247.12100
- 동위원소 질량: 247.12084340g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 3
- 복잡도: 311
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.4
- 토폴로지 분자 극성 표면적: 51.5
실험적 성질
- 색과 성상: No data avaiable
- 밀도: No data available
- 융해점: No data available
- 비등점: 396°C at 760 mmHg
- 플래시 포인트: 193.3℃
- 굴절률: 1.553
- PSA: 51.46000
- LogP: 2.91680
- 증기압: No data available
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H332-H335
- 경고성 성명: P261-P280-P305+P351+P338
- 보안 지침: H303+H313+H333
-
위험물 표지:
- 저장 조건:Sealed in dry,Room Temperature
- 위험 등급:IRRITANT
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | H946760-2g |
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |
96551-22-3 | 2g |
$ 138.00 | 2023-04-15 | ||
Chemenu | CM101361-10g |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 95%+ | 10g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D406526-1g |
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 1g |
$140 | 2024-05-23 | |
Apollo Scientific | OR1698-10g |
3-(Hydroxymethyl)-1H-indole, N-BOC protected |
96551-22-3 | 97% | 10g |
£171.00 | 2024-05-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-5g |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 97% | 5g |
¥465.0 | 2022-10-09 | |
eNovation Chemicals LLC | D691256-10g |
N-Boc-3-(hydroxymethyl)indole |
96551-22-3 | >95% | 10g |
$195 | 2024-07-20 | |
Apollo Scientific | OR1698-1g |
3-(Hydroxymethyl)-1H-indole, N-BOC protected |
96551-22-3 | 97% | 1g |
£45.00 | 2024-05-26 | |
TRC | H946760-5 g |
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |
96551-22-3 | 5g |
230.00 | 2021-08-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-250mg |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 97% | 250mg |
¥45.0 | 2022-10-09 | |
TRC | H946760-2 g |
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |
96551-22-3 | 2g |
110.00 | 2021-08-05 |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, rt
참조
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
참조
- Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic ActivityACS Catalysis, 2020, 10(19), 11567-11577,
합성 방법 4
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 16 h, rt
참조
- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchariOrganic & Biomolecular Chemistry, 2021, 19(1), 182-187,
합성 방법 5
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 30 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol DerivativesOrganic Letters, 2018, 20(23), 7603-7606,
합성 방법 6
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; rt
참조
- A Modular Formal Total Synthesis of (±)-CycloclavineJournal of Organic Chemistry, 2016, 81(4), 1723-1730,
합성 방법 7
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 20 °C; 20 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
참조
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1Chemistry - A European Journal, 2017, 23(40), 9577-9584,
합성 방법 8
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol
참조
- Concise synthesis of (2R,4R)-monatinChemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247,
합성 방법 9
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 25 °C; 20 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
참조
- Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminalsTetrahedron Letters, 2009, 50(51), 7169-7171,
합성 방법 10
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 18 h, rt
참조
- Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow SystemsJournal of the American Chemical Society, 2005, 127(25), 9251-9254,
합성 방법 11
반응 조건
1.1 Reagents: Sodium borohydride
참조
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylationSynlett, 2009, (4), 653-657,
합성 방법 12
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1.5 h, rt
참조
- Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35ChemMedChem, 2020, 15(9), 799-807,
합성 방법 13
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt
참조
- 3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivativesRussian Chemical Bulletin, 2010, 59(2), 457-462,
합성 방법 14
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C; 4 h, rt
1.2 Reagents: Water ; 15 min, rt
1.2 Reagents: Water ; 15 min, rt
참조
- Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium saltsBioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930,
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials
- Indole-3-carboxaldehyde
- 1,1-Dimethylethyl 3-[(acetyloxy)methyl]-1H-indole-1-carboxylate
- Di-tert-butyl dicarbonate
- Tert-butyl 3-formyl-1H-indole-1-carboxylate
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 관련 문헌
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate) 관련 제품
- 354587-72-7(Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate)
- 908244-43-9(1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester)
- 442910-62-5(tert-Butyl 7-methyl-1H-indole-1-carboxylate)
- 279255-90-2(tert-butyl 5-(hydroxymethyl)indole-1-carboxylate)
- 220499-12-7(1-Boc-4-hydroxymethylindole)
- 1864898-97-4(3-Bromo-2,5-dimethylbenzene-1-sulfonamide)
- 1291858-47-3(methyl 4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)
- 3325-77-7(Cyclopropanecarboxylic acid, 2-cyano-1-methyl-, ethyl ester)
- 1017183-70-8(3-(4-fluorophenyl)-2-methylpropanoyl Chloride)
- 2274448-28-9(Benzoic acid, 2-(2-methoxyethoxy)-6-methyl-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

순결:99%/99%
재다:25g/100g
가격 ($):394.0/1403.0